3-(4-Cyclopropanecarbonylpiperazin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one
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Overview
Description
3-(4-Cyclopropanecarbonylpiperazin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a unique structure with cyclopropyl groups and a piperazine ring, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclopropanecarbonylpiperazin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of cyclopropanecarbonyl chloride with piperazine to form an intermediate, which is then reacted with cyclopropylamine and other reagents under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyclopropanecarbonylpiperazin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the cyclopropyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(4-Cyclopropanecarbonylpiperazin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-(4-Cyclopropanecarbonylpiperazin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound could also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one
- N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives)
- 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamides
Uniqueness
3-(4-Cyclopropanecarbonylpiperazin-1-yl)-1-cyclopropyl-1,2-dihydropyrazin-2-one is unique due to its specific combination of cyclopropyl groups and a piperazine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H20N4O2 |
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Molecular Weight |
288.34 g/mol |
IUPAC Name |
3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-1-cyclopropylpyrazin-2-one |
InChI |
InChI=1S/C15H20N4O2/c20-14(11-1-2-11)18-9-7-17(8-10-18)13-15(21)19(6-5-16-13)12-3-4-12/h5-6,11-12H,1-4,7-10H2 |
InChI Key |
AWFYYQTUAVWANA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC=CN(C3=O)C4CC4 |
Origin of Product |
United States |
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